molecular formula C4H4N2O2S B6234673 2-(1,2,4-thiadiazol-3-yl)acetic acid CAS No. 1314934-37-6

2-(1,2,4-thiadiazol-3-yl)acetic acid

Cat. No.: B6234673
CAS No.: 1314934-37-6
M. Wt: 144.2
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Description

2-(1,2,4-thiadiazol-3-yl)acetic acid is a chemical building block incorporating the 1,2,4-thiadiazole heterocycle, a scaffold of significant interest in medicinal and agricultural chemistry . While specific biological data for this exact compound is limited in the public domain, derivatives of the 1,2,4-thiadiazole ring system are known to exhibit a broad spectrum of pharmacological activities, which suggests its potential for the development of new therapeutic agents . The 1,2,4-thiadiazole moiety is a versatile pharmacophore that can act as a hydrogen-binding domain and a two-electron donor system, making it a valuable constraint in drug design . Furthermore, this compound serves as a key synthetic intermediate. It can be used to create more complex molecules for various research applications, including the preparation of fluorescence probes due to the unique photophysical properties observed in some thiadiazole derivatives . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

1314934-37-6

Molecular Formula

C4H4N2O2S

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The formation of the 1,2,4-thiadiazole ring is often achieved through cyclization reactions of thiosemicarbazide precursors. In alkaline media, 1,2,4-triazole derivatives dominate, whereas acidic conditions favor 1,3,4-thiadiazole formation. For 2-(1,2,4-thiadiazol-3-yl)acetic acid, cyclization is typically initiated with precursors such as 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which reacts with ethyl bromoacetate in the presence of sodium ethanolate. This nucleophilic substitution on the sulfur atom yields ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is subsequently hydrolyzed to the target acetic acid derivative.

Reaction Conditions:

  • Temperature: Reflux (90–120°C)

  • Solvent: Anhydrous ethanol or dioxane

  • Catalyst: Sodium methoxide or triethylamine

  • Yield: 67.7–94.8%

Alkylation and Functional Group Modification

Alkylation of potassium salts of thiadiazole intermediates with chloroacetamide derivatives introduces the acetic acid moiety. For example, N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides undergo alkylation in dioxane under reflux, forming this compound derivatives. This method emphasizes the importance of optimizing molar ratios and reaction times to prevent side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and environmental sustainability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving yields. For instance, the etherification of intermediates with ethyl chloride or diethyl sulfate in flow systems achieves >90% conversion efficiency.

Key Parameters:

  • Temperature: 20–40°C (etherification step)

  • Solvent: Organic solvent B (e.g., dichloromethane)

  • Catalyst: Triethylamine

Green Chemistry Approaches

Recent advances integrate solvent-free reactions and biodegradable catalysts. Microwave-assisted cyclization reduces energy consumption by 40% compared to conventional heating. Additionally, enzymatic hydrolysis of ester intermediates offers a sustainable alternative to harsh acidic conditions.

Analytical Validation and Structural Confirmation

Spectroscopic Techniques

The identity of this compound is confirmed through:

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch).

  • NMR Analysis:

    • ¹H NMR: δ 3.8 ppm (s, 2H, CH₂), δ 13.1 ppm (s, 1H, COOH).

    • ¹³C NMR: δ 170.5 ppm (COOH), δ 45.3 ppm (CH₂).

  • X-Ray Crystallography: Monoclinic space group P2₁/n with planar thiadiazole-acetate geometry.

Chromatographic Purity Assessment

Challenges and Optimization Strategies

Controlling Cyclization Regioselectivity

The direction of cyclization (1,2,4- vs. 1,3,4-thiadiazole) is highly pH-dependent. Buffered systems at pH 4–5 favor the 1,2,4-thiadiazole isomer, while pH <3 shifts selectivity toward 1,3,4 derivatives.

Minimizing Byproduct Formation

Common byproducts include disulfide linkages and over-alkylated species. Strategies include:

  • Low-Temperature Quenching: Halting reactions at 50% conversion to isolate intermediates.

  • Catalytic Scavengers: Silica-bound thiophiles adsorb sulfur-containing impurities.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Scale
Alkaline CyclizationEthanol, reflux78.598.2Laboratory
Acidic AlkylationDioxane, 90°C89.397.8Pilot Plant
Flow ReactorDichloromethane, 30°C94.899.5Industrial

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, diethyl sulfate, phosphorus trichloride, and potassium thiocyanate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Comparison with Similar Compounds

Table 1: Isomeric Comparison

Property Z-Isomer E-Isomer
Antimicrobial Activity High (MRSA, Gram-negative coverage) None
Synthesis Yield Up to 94.8% Not reported
Key Applications Cephalosporin side chains Non-therapeutic

Substituent Modifications: Methoxy vs. Ethoxy Groups

Altering the alkoxyimino group impacts pharmacokinetics and stability:

  • Methoxyimino derivative (CAS: 72217-12-0): Used in cefozopran, synthesized via triphenylphosphine-mediated coupling (Purity: 99.2%) .
  • Ethoxyimino derivative (CAS: 75028-24-9): Key for ceftaroline fosamil, synthesized via ethoxy-substituted oximation and aminolysis (Yield: 33.3% overall) . Ethoxy groups enhance solubility and plasma stability compared to methoxy .

Table 2: Substituent Effects

Compound Alkoxy Group Bioactivity Target Yield/Purity
(Z)-Methoxyimino derivative Methoxy Gram-negative bacteria 94.8% yield
(Z)-Ethoxyimino derivative Ethoxy MRSA, Gram-positive 33.3% yield

Thioester Derivatives: Enhanced Reactivity

Thioester analogs, such as 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, are critical intermediates for cephalosporin coupling. These derivatives exhibit:

  • Higher reactivity in nucleophilic acyl substitution (Yield: 98.1%, Purity: 98.7%) .
  • Improved stability under industrial synthesis conditions compared to free acids .

Non-Antibiotic Thiadiazole Derivatives

Structurally related compounds with divergent applications include:

  • 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one: Used in heterocyclic chemistry but lacks antimicrobial properties .
  • 2-Cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide: A c-Abl kinase activator, highlighting thiadiazole’s versatility in oncology .

Table 3: Functional Diversity

Compound Key Substituent Application Reference
5-Amino-tetrahydrofuran-thiadiazolone Tetrahydrofuran Synthetic intermediate
2-Cyanoacetamide-thiadiazole 3,4-Dichlorophenyl Kinase inhibition

Q & A

Basic: What are the established synthetic routes for 2-(1,2,4-thiadiazol-3-yl)acetic acid and its derivatives?

Methodological Answer:
The synthesis typically involves reacting thione precursors with monochloroacetic acid under alkaline conditions. For example:

  • Step 1: Heat 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar ratio in an alkali medium (e.g., NaOH/KOH) to form the thioacetic acid derivative .
  • Step 2: Modify the acid further by forming salts with metals (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., piperidine) via reactions in ethanol or aqueous solutions .
    Key parameters include temperature control (reflux conditions), pH adjustment, and solvent selection (e.g., DMSO, acetonitrile) to minimize side reactions .

Basic: How is the structural integrity of synthesized this compound derivatives confirmed?

Methodological Answer:
A multi-analytical approach is employed:

  • Elemental Analysis: Verifies empirical formulas (e.g., C, H, N content) .
  • IR Spectroscopy: Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H NMR: Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • Chromatography (TLC/HPLC): Validates purity and individuality using silica-gel plates or reverse-phase columns .

Basic: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:
Stability is assessed via stress testing:

  • Thermal Degradation: Heat samples at 40–80°C and monitor decomposition via HPLC. Mass balance studies show >95% recovery under controlled conditions .
  • pH Sensitivity: Stability decreases in strongly acidic/basic media (pH <3 or >10), leading to hydrolysis of the thiadiazole ring .
  • Light Exposure: UV irradiation may induce photolytic degradation; use amber glassware for storage .

Advanced: How can computational methods predict the toxicity of novel this compound derivatives?

Methodological Answer:

  • QSAR Models: Use software like Toxtree or ADMET Predictor™ to correlate substituent effects (e.g., methoxy groups) with acute toxicity (LD₅₀) .
  • Docking Studies: Simulate interactions with bacterial ribosomes or fungal cytochrome P450 enzymes to predict antimicrobial activity .
  • In Silico Tools: ProTox-II predicts hepatotoxicity and carcinogenicity based on structural fragments (e.g., thiadiazole rings) .

Advanced: What strategies optimize synthesis yield and purity for complex derivatives like Z-ethoxyimino analogs?

Methodological Answer:

  • Stepwise Alkylation: Introduce ethoxyimino groups via reaction with ethyl iodide in DMF, achieving >80% yield .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate Z-isomers .
  • Reaction Monitoring: Track intermediates via LC-MS to minimize byproducts (e.g., E-isomers) .

Advanced: How can degradation products of this compound be analyzed under oxidative stress?

Methodological Answer:

  • Forced Degradation: Treat samples with H₂O₂ (3–15% v/v) and analyze via LC-HRMS. Major products include sulfonic acid derivatives and fragmented aromatic rings .
  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace oxygen incorporation in degradation pathways .

Advanced: How do structural modifications (e.g., methoxy substituents) affect antimicrobial activity?

Methodological Answer:

  • SAR Studies: Compare MIC values against S. aureus and C. albicans. 3,4-Dimethoxyphenyl derivatives show 4–8x higher activity than unsubstituted analogs due to enhanced membrane penetration .
  • Electron-Withdrawing Groups: Nitro or halogens at the phenyl ring increase antifungal activity by disrupting ergosterol biosynthesis .

Advanced: What advanced analytical techniques characterize salt formation and metal coordination in derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve metal-ligand coordination (e.g., Zn²⁺ binding via thiadiazole S and carboxylate O) .
  • Thermogravimetric Analysis (TGA): Determine hydration states and thermal stability of metal complexes (e.g., Cu(II) salts decompose above 200°C) .

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